molecular formula C8H11N3O2 B12283871 methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B12283871
M. Wt: 181.19 g/mol
InChI Key: VWUKGOXSABNAEC-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. This compound features a fused imidazopyridine scaffold, a structure of high interest due to its prevalence in biologically active molecules. The imidazo[4,5-c]pyridine core is a privileged structure in the design of pharmaceutical compounds, particularly those targeting cardiovascular diseases. Research indicates that derivatives of this core structure have been investigated for their antihypertensive activity . As a synthetic intermediate, this methyl ester is particularly useful for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, used in amide coupling reactions, or serve as a handle for further derivatization to create a diverse library of compounds for biological screening. The saturated tetrahydropyridine ring introduces stereochemical complexity and can influence the compound's conformation and pharmacokinetic properties. Researchers utilize this building block in the synthesis of more complex polyheterocyclic systems, which are often explored for their potential as kinase inhibitors, receptor modulators, and other therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7/h9H,2-4H2,1H3,(H,10,11)

InChI Key

VWUKGOXSABNAEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)CNCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminopyridine with α-Keto Esters

Mechanistic Basis and Reaction Design

The cyclocondensation of 3,4-diaminopyridine (9 ) with α-keto esters represents a direct route to imidazo[4,5-c]pyridines. This method leverages the nucleophilic reactivity of the amino groups to form the imidazole ring. For instance, methyl glyoxalate (O=C(COOMe)H) reacts with 9 in the presence of Lewis acids such as zinc triflate (Zn(OTf)₂), facilitating imine formation and subsequent cyclization. The reaction proceeds via:

  • Imine Formation : The aldehyde group of methyl glyoxalate reacts with the 3-amino group of 9 , forming a Schiff base.
  • Cyclization : The 4-amino group attacks the adjacent carbonyl carbon, closing the imidazole ring.
  • Aromatization : Elimination of water yields the fully conjugated imidazo[4,5-c]pyridine system.

Optimization and Challenges

Key parameters include:

  • Catalyst : Zinc triflate enhances reaction rates by polarizing the carbonyl group of methyl glyoxalate.
  • Solvent : Methanol or ethanol improves solubility of intermediates, while higher temperatures (reflux, ~80°C) accelerate cyclization.
  • Regioselectivity : Competing reactions at the 3- and 4-amino groups necessitate careful control to avoid byproducts.
Table 1: Representative Conditions for Cyclocondensation
Starting Material Catalyst Solvent Temperature Time Yield
3,4-Diaminopyridine + Methyl glyoxalate Zn(OTf)₂ (10 mol%) MeOH 80°C 12 h 65–72%

Tandem Substitution-Reduction-Cyclization Approach

Sequential Functionalization of Pyridine Derivatives

This method, adapted from imidazo[4,5-b]pyridine syntheses, involves:

  • Nucleophilic Aromatic Substitution (SNAr) : 3-Nitro-4-chloropyridine reacts with methylamine to introduce a methylamino group.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Cyclization with Aldehydes : The diamine intermediate reacts with methyl glyoxalate under aqueous conditions, forming the imidazo ring.

Advantages and Limitations

  • Regiocontrol : The nitro group directs substitution to the 4-position, ensuring correct ring fusion.
  • Green Chemistry : Water-isopropanol (H₂O-IPA) mixtures reduce environmental impact.
  • Drawbacks : Multi-step purification and moderate yields (~50–60%) limit scalability.
Table 2: Tandem Reaction Parameters
Step Reagents/Conditions Intermediate Yield
SNAr Methylamine, EtOH, 70°C 4-Chloro-3-nitropyridine derivative 85%
Reduction H₂ (1 atm), Pd/C, EtOH 3,4-Diaminopyridine analog 90%
Cyclization Methyl glyoxalate, H₂O-IPA, 85°C Target compound 58%

Palladium-Catalyzed C–N Bond Formation

Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables direct introduction of the methyl ester group post-cyclization. For example, brominated imidazo[4,5-c]pyridine undergoes carbonylative coupling with methanol using Pd(PPh₃)₄ and CO gas:
$$ \text{Imidazo[4,5-c]pyridine-Br} + \text{CO} + \text{MeOH} \xrightarrow{\text{Pd(0)}} \text{Methyl ester} $$

Critical Considerations

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances selectivity.
  • Gas Handling : CO requires specialized equipment, complicating large-scale synthesis.
  • Yield : 40–55%, lower due to competing side reactions.

Comparative Analysis of Methods

Efficiency and Practicality

  • Cyclocondensation : Highest yield (65–72%) but sensitive to steric effects.
  • Tandem Approach : Environmentally friendly but time-intensive.
  • Palladium Catalysis : Flexible for diversification but cost-prohibitive.
Table 3: Method Comparison
Metric Cyclocondensation Tandem Approach Palladium Catalysis
Yield 65–72% 50–60% 40–55%
Steps 1 3 2
Cost Low Moderate High
Scalability High Moderate Low

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Formation of alkylated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 82523-06-6
  • Appearance : Off-white to light yellow solid

Medicinal Chemistry

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate has been investigated for its pharmacological properties. Its structure allows it to interact with multiple biological pathways:

  • Antiviral Activity : Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit antiviral properties against several viruses, including flaviviruses and coronaviruses. For instance, compounds derived from this scaffold have shown efficacy in inhibiting viral replication at non-toxic concentrations .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases .

Agrochemical Applications

In agrochemistry, this compound has been explored for its role as a herbicide safener and plant growth regulator:

  • Herbicide Safening : Studies have reported that this compound can enhance the safety of herbicides by mitigating phytotoxic effects on crops . The efficacy of such compounds is evaluated through laboratory experiments measuring plant growth parameters.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. Efficient synthetic routes have been developed that utilize this compound as a building block:

  • One-Pot Synthesis : Innovative synthetic methodologies have been reported that allow for the rapid construction of complex imidazo-pyridine derivatives from this compound . This approach not only simplifies the synthesis but also enhances yield and purity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEffective against flaviviruses and coronaviruses
NeuroprotectiveModulates neurotransmitter systems
Herbicide SafenerReduces phytotoxicity of herbicides

Table 2: Synthesis Methods

MethodDescriptionEfficiencyReferences
One-Pot SynthesisRapid construction of derivativesHigh Yield
Green ChemistryEnvironmentally friendly synthetic routesSuperior

Case Study 1: Antiviral Efficacy

In a recent study published in Organic & Biomolecular Chemistry, derivatives of this compound were synthesized and evaluated for their antiviral activity. The results showed significant inhibition against dengue virus and SARS-CoV-2 at low micromolar concentrations .

Case Study 2: Agrochemical Application

A study focusing on the herbicide safening properties demonstrated that this compound effectively reduced the phytotoxic effects of commonly used herbicides in sunflower seedlings. The antidote effect was quantified using growth measurements compared to untreated controls .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The imidazo[4,5-c]pyridine core is shared among several analogues, but substituent variations significantly alter pharmacological and physicochemical properties. Key derivatives include:

Compound Name Substituents Biological Activity References
PD123319 (1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-...) Diphenylacetyl group at position 5; dimethylaminophenylmethyl at position 1 AT2 receptor antagonist; used in cardiovascular research
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Carboxylic acid at position 6 Formed via formaldehyde-histidine interaction; no direct therapeutic use reported
3-(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one Quinolin-2-one at position 3 VEGFR-2 kinase inhibitor (IC50 = 12 nM); anticancer applications
4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Thienyl group at position 4; carboxylic acid at position 6 Research tool for GPCR studies; no clinical data available
Methyl 4-(2,3,4-trimethoxyphenyl)-...-6-carboxylate Trimethoxyphenyl at position 4; methyl ester at position 6 Synthetic intermediate; uncharacterized bioactivity

Key Observations :

  • Substituent Position : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, limiting blood-brain barrier permeability compared to esterified analogues like the target compound.
  • Pharmacophore Diversity: PD123319’s diphenylacetyl group enhances AT2 receptor affinity, while the quinolin-2-one in introduces planar aromaticity for kinase inhibition.
  • Synthetic Utility : Methyl esters (e.g., target compound, ) are often intermediates for further functionalization via hydrolysis or coupling reactions .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:
  • The target compound’s methyl ester increases logP (predicted ~1.8) compared to carboxylic acid analogues (logP ~0.3) .
  • PD123319’s trifluoroacetate salt form improves aqueous solubility for in vivo studies .

Biological Activity

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate (CAS Number: 82523-06-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C8H11N3O2C_8H_{11}N_3O_2 with a molecular weight of 181.19 g/mol. The compound appears as an off-white to light yellow solid and is typically stored at temperatures between 2-8°C to maintain stability and prevent degradation.

PropertyValue
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
AppearanceOff-white to light yellow
Storage Temperature2-8°C
Purity (HPLC)≥95.0%

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives. In vitro assays demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Colon Carcinoma : Compounds derived from this scaffold showed IC50 values in the sub-micromolar range against colon cancer cells (SW620), indicating potent inhibitory effects on cell proliferation.
  • Mechanism of Action : The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .

Antimicrobial Activity

While many derivatives of imidazo-pyridine compounds have been investigated for antibacterial properties, methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have shown limited antibacterial activity. Notably:

  • E. coli : Some derivatives exhibited moderate activity against E. coli with minimum inhibitory concentration (MIC) values around 32 µM .

Structure-Activity Relationships (SAR)

The biological activity of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives can be influenced by various substitutions on the imidazo ring and adjacent positions. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., bromine or cyano groups) significantly enhances antiproliferative activity compared to unsubstituted analogs.
  • Selectivity : Certain derivatives displayed selectivity towards specific cancer cell lines while sparing normal cells from toxicity at higher concentrations .

Case Studies

  • Study on Antiproliferative Effects :
    • A systematic evaluation of various substituted imidazo[4,5-b]pyridines demonstrated that compounds featuring an amidino group showed promising results against multiple cancer types including glioblastoma and lung carcinoma.
    • The most active compounds had IC50 values as low as 0.4 µM against colon carcinoma cells.
  • In Vivo Studies :
    • Preliminary in vivo studies are needed to further evaluate the pharmacokinetics and therapeutic efficacy of these compounds in animal models.

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